molecular formula C20H21N5O2S B2931417 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219903-42-0

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2931417
CAS No.: 1219903-42-0
M. Wt: 395.48
InChI Key: HLHFRZQBGAUBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:

    Pyrazole formation: Hydrazine derivatives and β-diketones.

    Thiazole formation: Thioamides and α-haloketones.

    Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like KMnO₄ or CrO₃.

    Reduction: Use of reducing agents like NaBH₄ or LiAlH₄.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the carbonyl group may yield corresponding alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: can be compared with other heterocyclic compounds featuring pyrazole, thiazole, and piperidine rings.

    Similar compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(2-methyl-5-phenylpyrazole-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-24-17(13-16(23-24)14-5-3-2-4-6-14)19(27)25-10-7-15(8-11-25)18(26)22-20-21-9-12-28-20/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHFRZQBGAUBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.